molecular formula C10H5BrN2 B13124197 3-Bromoisoquinoline-1-carbonitrile

3-Bromoisoquinoline-1-carbonitrile

Cat. No.: B13124197
M. Wt: 233.06 g/mol
InChI Key: GLDVOLDFMBGAJN-UHFFFAOYSA-N
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Description

3-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula C10H5BrN2. It belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the third position and a cyano group at the first position of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

3-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromoisoquinoline-1-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

3-bromoisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H

InChI Key

GLDVOLDFMBGAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C#N)Br

Origin of Product

United States

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